molecular formula C19H12ClNO3S B3716204 (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one

(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one

Cat. No.: B3716204
M. Wt: 369.8 g/mol
InChI Key: LYKBOMJGMCMKTQ-JLHYYAGUSA-N
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Description

(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or sulfuryl chloride.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Methoxyphenyl Methylidene Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene or oxazole rings.

    Reduction: Reduction reactions could target the double bond in the methoxyphenyl methylidene group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be studied for its potential as a catalyst or catalyst precursor in organic reactions.

    Material Science: Its unique structure could make it a candidate for the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Oxazole derivatives are often investigated for their antimicrobial properties.

    Enzyme Inhibition: The compound may be studied for its ability to inhibit specific enzymes.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one would depend on its specific application. For example, if it is used as an antimicrobial agent, it may disrupt bacterial cell walls or inhibit essential enzymes. If used in catalysis, it may facilitate specific chemical transformations through coordination with substrates.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-hydroxyphenyl)methylidene]-1,3-oxazol-5-one
  • (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-aminophenyl)methylidene]-1,3-oxazol-5-one

Uniqueness

The unique combination of the benzothiophene core, the oxazole ring, and the methoxyphenyl methylidene group gives (4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one distinct chemical and biological properties

Properties

IUPAC Name

(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3S/c1-23-14-8-4-2-6-11(14)10-13-19(22)24-18(21-13)17-16(20)12-7-3-5-9-15(12)25-17/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKBOMJGMCMKTQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
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(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
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(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
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(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
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(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
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(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one

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